

# An In-depth Technical Guide to the Discovery and Anesthetic Use of Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and structure-activity relationship of lidocaine, a cornerstone of modern local anesthesia.

## **Discovery and History of Anesthetic Use**

Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemist Nils Löfgren.[1] His colleague, Bengt Lundqvist, conducted the initial anesthesia experiments on himself. The anesthetic properties of this new compound were a significant improvement over the existing local anesthetics of the time, such as procaine.[2][3] Marketed since 1949, lidocaine offered a faster onset of action, a longer duration of anesthesia, and a better safety profile.[4]

The clinical applications of lidocaine rapidly expanded. It became widely used for local anesthesia in dental and surgical procedures through infiltration, nerve blocks, and topical application.[2][4] Beyond its role in pain management, lidocaine was also identified as a class lb antiarrhythmic agent, effective in treating ventricular arrhythmias.[4] Today, it remains an essential medicine and is available in various formulations, including over-the-counter topical pain relievers.[4]

## Physicochemical and Pharmacokinetic Properties



The efficacy and clinical profile of lidocaine are underpinned by its physicochemical and pharmacokinetic properties.

| Property              | Value                                                                                                 |  |
|-----------------------|-------------------------------------------------------------------------------------------------------|--|
| Chemical Name         | 2-(diethylamino)-N-(2,6-<br>dimethylphenyl)acetamide                                                  |  |
| Molecular Formula     | C14H22N2O                                                                                             |  |
| Molecular Weight      | 234.34 g/mol (base)[5], 288.81 g/mol (hydrochloride monohydrate)[6]                                   |  |
| Melting Point         | 66-69°C[5]                                                                                            |  |
| Boiling Point         | 180-182°C at 0.53 kPa[5]                                                                              |  |
| рКа                   | 7.7 - 7.8[6][7]                                                                                       |  |
| LogP                  | 2.44                                                                                                  |  |
| Water Solubility      | Insoluble (base)[6], Soluble (hydrochloride)[6]                                                       |  |
| Elimination Half-life | 1.5 to 2 hours (intravenous bolus)[8]                                                                 |  |
| Metabolism            | Primarily in the liver by CYP3A4 to active (monoethylglycinexylidide) and inactive metabolites.[4][8] |  |
| Excretion             | Approximately 90% as metabolites and less than 10% unchanged in urine.[8]                             |  |
| Protein Binding       | 60% to 80% to alpha1 acid glycoprotein.[4]                                                            |  |

# **Toxicological Data**

The following table summarizes the available toxicological data for lidocaine. It is important to note that these values can vary depending on the animal model and experimental conditions.



| Lethal Dose (LD50)   | Value                            | Species | Route of<br>Administration |
|----------------------|----------------------------------|---------|----------------------------|
| Oral (hydrochloride) | 459 mg/kg (non-fasted female)[8] | Rat     | Oral                       |
| Oral (hydrochloride) | 214 mg/kg (fasted<br>female)[8]  | Rat     | Oral                       |
| Oral (hydrochloride) | 317 mg/kg[3]                     | Rat     | Oral                       |
| Oral (hydrochloride) | 292 mg/kg[1]                     | Rat     | Oral                       |
| Intravenous          | 25 mg/kg[9]                      | Rat     | Intravenous                |
| Intravenous          | 21 mg/kg[2]                      | Rat     | Intravenous                |
| Intravenous          | 15 mg/kg[2]                      | Mouse   | Intravenous                |

## **Synthesis of Lidocaine**

The synthesis of lidocaine is a well-established process in medicinal chemistry, typically achieved in two main steps from 2,6-dimethylaniline.

### Step 1: Synthesis of $\alpha$ -chloro-2,6-dimethylacetanilide

- In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid. A common ratio is approximately 7 grams of 2,6-dimethylaniline to 50 mL of glacial acetic acid.[10]
- To this solution, add chloroacetyl chloride (approximately 1.1 equivalents).[11] The addition should be done carefully, as the reaction is exothermic.
- Warm the reaction mixture on a steam bath to between 40-50°C for about 10 minutes to ensure the reaction goes to completion.[10][11]
- After warming, allow the solution to cool. Then, add a solution of sodium acetate in water (e.g., 1 gram of sodium acetate in 100 mL of water).[10]
- Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide.



- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any remaining acetic acid and salts.
- Air-dry the purified α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine ( $\alpha$ -(N,N-diethylamino)-2,6-dimethylacetanilide)

- In a round-bottom flask, dissolve the α-chloro-2,6-dimethylacetanilide from the previous step in toluene (e.g., 25 mL of toluene).[10]
- Add at least three molar equivalents of diethylamine to the toluene solution.[10]
- Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reflux is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash it with water.
- Extract the organic layer with 3 M hydrochloric acid. This will protonate the lidocaine, moving it to the aqueous layer.
- Separate the acidic aqueous layer and cool it in an ice bath.
- Make the aqueous layer strongly basic by adding a 30% potassium hydroxide or sodium hydroxide solution. This will deprotonate the lidocaine, causing it to precipitate.
- Extract the lidocaine free base into an organic solvent such as pentane or ether.
- Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., sodium carbonate), and then remove the solvent by evaporation to yield crude lidocaine.
- The crude lidocaine can be further purified by recrystallization from a suitable solvent like hexanes.[11]





Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of lidocaine.

## **Mechanism of Action**

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[7] By blocking these channels, lidocaine inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses.[7]

Lidocaine, a weak base, exists in both ionized and un-ionized forms at physiological pH. The un-ionized form is lipid-soluble and can diffuse across the neuronal membrane into the axoplasm.[7] Once inside the cell, the molecule equilibrates, and the ionized form binds to the intracellular portion of the voltage-gated sodium channel.[7] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel than for the closed state. [12][13] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are often involved in pain signaling.

By stabilizing the inactivated state of the sodium channel, lidocaine prevents the channel from returning to the resting closed state, thereby blocking the propagation of action potentials and preventing the transmission of pain signals to the brain.[7]





Click to download full resolution via product page

Caption: Mechanism of lidocaine's action on voltage-gated sodium channels.



## Structure-Activity Relationship (SAR)

The anesthetic activity of lidocaine and its analogs is closely tied to their molecular structure, which can be divided into three main components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.

- Lipophilic Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is crucial for activity.[14] These ortho-methyl groups are thought to protect the amide linkage from hydrolysis by plasma esterases, contributing to lidocaine's longer duration of action compared to ester-linked anesthetics like procaine.[15] Modifications to the aromatic ring that alter its lipophilicity can impact both potency and duration of action. Generally, increased lipophilicity leads to higher potency.[4]
- Intermediate Amide Linkage: The amide bond in lidocaine is more stable to hydrolysis than the ester bond found in older local anesthetics.[15] This stability is a key factor in its longer half-life and reduced potential for producing allergic reactions associated with the metabolites of ester-type anesthetics (e.g., para-aminobenzoic acid).
- Hydrophilic Tertiary Amine: The tertiary amine group is essential for the anesthetic action.
  This group is ionizable, and its pKa determines the proportion of ionized and un-ionized
  forms at physiological pH. The un-ionized form is necessary for membrane penetration, while
  the ionized form is responsible for binding to the sodium channel receptor.[15] The nature of
  the alkyl substituents on the amine can influence the drug's lipophilicity and potency.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]







- 4. Structure-activity Relationship of Local anesthetics Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. Lidocaine | 137-58-6 [chemicalbook.com]
- 6. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. cerritos.edu [cerritos.edu]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. experts.llu.edu [experts.llu.edu]
- 15. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Anesthetic Use of Lidocaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675248#lotucaine-discovery-and-history-of-anesthetic-use]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com